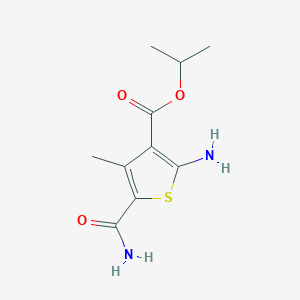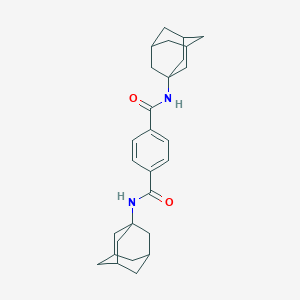
Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 350988-33-9 and Linear Formula: C10H14N2O3S . It has a molecular weight of 242.3 .
Molecular Structure Analysis
The IUPAC Name for this compound is isopropyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate . The InChI Code is 1S/C10H14N2O3S/c1-4(2)15-10(14)6-5(3)7(8(11)13)16-9(6)12/h4H,12H2,1-3H3,(H2,11,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.3 . More detailed properties are not available in the current literature.
Scientific Research Applications
Antimicrobial and Anti-biofilm Activities
Research highlights the antimicrobial and anti-biofilm properties of carvacrol, a compound structurally related to the one , demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria and fungi. Carvacrol's efficacy against both planktonic and sessile pathogens suggests potential for developing bio-inspired anti-infective materials (Marchese et al., 2018).
Synthetic and Biological Activity Studies
A review on acyl thioureas and acyl thiosemicarbazides, which share functional group similarities with the query compound, discusses their widespread use in synthetic chemistry and promising biological activities. These compounds have been explored for their antimicrobial, antifungal, antitumor, and antiviral properties, suggesting a broad spectrum of potential scientific applications (Kholodniak & Kovalenko, 2022).
Bioisosteres in Medicinal Chemistry
Novel carboxylic acid bioisosteres have been investigated for their ability to improve pharmacological profiles by modifying bioactivity, selectivity, or physiochemical properties. This research indicates the potential for developing new drugs with enhanced efficacy and reduced toxicity, relevant to the functional groups present in the compound of interest (Horgan & O’Sullivan, 2021).
Extraction and Recovery Techniques
Advancements in liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams highlight the importance of innovative solvent systems for efficient recovery. This research is pertinent for applications involving carboxylate-containing compounds, such as the environmental recovery or synthesis of related compounds (Sprakel & Schuur, 2019).
Spin Label Studies in Peptides
The use of spin labels in studying peptide dynamics and structure offers insights into the conformational behavior of peptides and proteins. Given the amino and carboxylate functionalities of the query compound, similar methodologies could be applied to investigate its interactions and potential as a building block in peptide synthesis (Schreier et al., 2012).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4(2)15-10(14)6-5(3)7(8(11)13)16-9(6)12/h4H,12H2,1-3H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYUAPWNBROVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-methyl-2-pyridinyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B442490.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442491.png)
![2-(1,3-Benzothiazol-2-yl)-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B442492.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B442493.png)
![4-[(3-Chloro-1-benzothien-2-yl)carbonyl]thiomorpholine](/img/structure/B442495.png)
![isopropyl 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442496.png)
![2-[(1-adamantylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B442497.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B442499.png)
![2-(5-Methyl-2-furyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B442500.png)
![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442501.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442502.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B442503.png)

